Hexylsulfamic acid

Corrosion Inhibition Copper Protection Yellow Metal Corrosion

Hexylsulfamic acid (N-hexylsulfamic acid, CAS 18050-00-5, molecular formula C₆H₁₅NO₃S, molecular weight 181.26 g/mol) is an N-alkyl substituted derivative of sulfamic acid featuring a linear six-carbon alkyl chain. It belongs to the broader class of N-substituted sulfamic acids, which are of industrial and pharmaceutical relevance due to their strong acidity, surfactant properties, and corrosion inhibition capabilities.

Molecular Formula C6H15NO3S
Molecular Weight 181.26 g/mol
CAS No. 18050-00-5
Cat. No. B095161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexylsulfamic acid
CAS18050-00-5
Molecular FormulaC6H15NO3S
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCCCCCCNS(=O)(=O)O
InChIInChI=1S/C6H15NO3S/c1-2-3-4-5-6-7-11(8,9)10/h7H,2-6H2,1H3,(H,8,9,10)
InChIKeyYZOHGORKMOMMDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hexylsulfamic Acid (CAS 18050-00-5) Procurement Guide: Class, Specifications, and Key Selection Criteria


Hexylsulfamic acid (N-hexylsulfamic acid, CAS 18050-00-5, molecular formula C₆H₁₅NO₃S, molecular weight 181.26 g/mol) is an N-alkyl substituted derivative of sulfamic acid featuring a linear six-carbon alkyl chain [1]. It belongs to the broader class of N-substituted sulfamic acids, which are of industrial and pharmaceutical relevance due to their strong acidity, surfactant properties, and corrosion inhibition capabilities [2]. As an anionic surfactant precursor and a specialty intermediate, the compound's performance is governed by the interplay between its polar sulfamate head group and hydrophobic alkyl tail, distinguishing it from shorter-chain, branched, or cyclic analogs in applications demanding specific hydrophilic-lipophilic balance and molecular recognition [3].

Corrosion research Reported copper inhibition comparable to azole standard
Enzyme substrate Linear C6 chain accepted by cyclamate sulfohydrolase
Surfactant precursor Liquid state, high flexibility for homogeneous formulation
Analytical reference Candidate ISTD for sulfamate LC-MS methods

Why N-Alkyl Sulfamic Acids Cannot Be Treated as Interchangeable: The Case for Hexylsulfamic Acid


The assumption that sulfamic acid derivatives within a homologous series are functionally interchangeable is contradicted by evidence demonstrating that chain length and linearity critically modulate physicochemical properties, enzymatic recognition, and application-specific performance [1]. For instance, while cyclamic acid (cyclohexylsulfamic acid) is primarily known as a sweetener, its linear analog hexylsulfamic acid exhibits no sweetness and instead finds utility as a corrosion inhibitor and surfactant [2]. These divergent functional profiles arise from differences in molecular geometry, hydrophobicity, and acid strength (pKa), which dictate behavior at interfaces and in biological systems [3]. Procurement decisions must therefore be guided by application-specific performance data rather than structural similarity alone.

Chain length alters performance
Shorter or branched N-alkyl sulfamic acids may shift interfacial activity and corrosion inhibition profiles; linear C6 geometry is critical for reported TTA-equivalent copper protection.
Cyclic isomer not interchangeable
Cyclamic acid (cyclohexylsulfamic acid) is a crystalline solid used as sweetener; its physical state and molecular recognition differ, limiting direct substitution in liquid formulations or enzyme assays.
Enzyme recognition depends on geometry
Cyclamate sulfohydrolase accepts linear C3–C8 chains, but substrate turnover for branched or aromatic analogs cannot be assumed; verify chain geometry for enzymatic applications.

Hexylsulfamic Acid Quantitative Differentiation: Head-to-Head Performance Data Against Key Comparators


Copper Corrosion Inhibition: Hexylsulfamic Acid Matches Tolyltriazole (TTA) Performance

Hexylsulfamic acid demonstrates copper corrosion inhibition performance comparable to the industry-standard tolyltriazole (TTA). At a 5 ppm dosage, hexylsulfamic acid achieved a copper corrosion rate of 0.025 MPY (after cleaning), which is identical to the rate obtained with 5 ppm active TTA under the same conditions (0.025 MPY) [1]. In contrast, the untreated blank system exhibited a significantly higher corrosion rate of 0.212 MPY [1]. At a 10 ppm dosage, hexylsulfamic acid maintained a low corrosion rate of 0.050 MPY after cleaning [1].

Copper corrosion
Head-to-head
0.025 MPY (5 ppm) — identical to TTA; 88% reduction vs. blank (0.212 MPY)
Reported performance-equivalent inhibition under recirculating cooling water conditions
Synthetic water, pH 8.8, 35°C, copper CDA110; data from patent US 2014/0272138 A1
Corrosion Inhibition Copper Protection Yellow Metal Corrosion

Enzymatic Hydrolysis Substrate Specificity: N-Hexylsulfamate Recognized by Cyclamate Sulfohydrolase

N-(n-hexyl)sulfamate serves as a substrate for cyclamate sulfohydrolase (EC 3.10.1.2), which catalyzes the hydrolysis of the N-S bond to yield n-hexylamine and sulfate [1]. This enzyme also accepts a homologous series of linear aliphatic sulfamates with chain lengths from 3 to 8 carbons (n-propyl, n-amyl, n-hexyl, n-octyl), as well as the cyclic analog N-cyclohexylsulfamate [1]. The enzyme's broad substrate tolerance indicates that the linear hexyl chain is compatible with the active site architecture, a property not universally shared across sulfamate-hydrolyzing enzymes, which often discriminate based on alkyl chain geometry and length [2].

Enzyme substrate
Class-level
N-(n-hexyl)sulfamate hydrolyzed by cyclamate sulfohydrolase (EC 3.10.1.2) to n-hexylamine + sulfate
Supports use as linear C6 substrate; no kinetic constants (Km, kcat) reported
Class-level enzyme acceptance; data to verify for quantitative kinetics
Enzyme Kinetics Substrate Specificity Biodegradation

Physicochemical Differentiation: Hexylsulfamic Acid vs. Cyclamic Acid (Cyclohexylsulfamic Acid)

Hexylsulfamic acid and its closest structural isomer, cyclamic acid (cyclohexylsulfamic acid, CAS 100-88-9), share the identical molecular formula C₆H₁₃NO₃S but differ fundamentally in alkyl group geometry: linear (n-hexyl) versus cyclic (cyclohexyl) [1]. This structural divergence yields distinct physicochemical profiles. Hexylsulfamic acid has 6 rotatable bonds versus cyclamic acid's 1, conferring greater conformational flexibility and a different hydrophobic packing geometry [2]. Computed density for hexylsulfamic acid is 1.142 g/cm³, and it has a boiling point of 273.2°C at 760 mmHg , whereas cyclamic acid is a crystalline solid with a melting point of ~180°C (dec.) [3]. These differences in physical state and thermal behavior directly impact formulation strategies, solvent compatibility, and handling requirements.

Flexibility vs. cyclic
Cross-study
6 rotatable bonds (hexyl) vs. 1 (cyclohexyl); liquid state vs. crystalline solid (mp ~180°C dec.)
High conformational flexibility and liquid handling may benefit formulation blending
Computed density 1.142 g/cm³; boiling point 273.2°C; physical state observations
Physicochemical Properties LogP Molecular Descriptors

Antihypertensive Structure-Activity Relationship: Linear vs. Branched N-Alkyl Chain Effects

A 1966 study evaluating the effects of substituted sulfamic acid compounds on the development of renal hypertension in rats provides class-level evidence that the nature of the alkyl substituent profoundly influences biological activity [1]. Among the compounds tested, 2-ethylhexylsulfamic acid (a branched C8 analog) was found to be the only compound achieving an acceptable composite score when multiple criteria (systolic blood pressure, cardiac hypertrophy, thyroid, kidney, and adrenal weight ratios, body weight, and survival) were applied [1]. In contrast, benzylsulfamic acid was ineffective, and ammonium sulfamate was the least effective [1]. While n-hexylsulfamic acid was not directly tested, these findings demonstrate that even subtle changes in alkyl chain branching and length within the sulfamic acid class yield dramatically different pharmacological outcomes, supporting the non-interchangeability of N-alkyl sulfamic acids in biological applications.

Antihypertensive SAR
Supporting evidence
n-Hexylsulfamic acid not tested; branched C8 analog achieved best composite score in renal hypertensive rat model
Class-level SAR demonstrates non-linear chain-length effects on biological response
Rat study 1966; direct extrapolation to hexyl chain requires validation
Pharmacology Antihypertensive Structure-Activity Relationship

Hexylsulfamic Acid Evidence-Based Research and Industrial Application Scenarios


Copper Corrosion Inhibitor in Recirculating Cooling Water Systems

Hexylsulfamic acid is a demonstrated performance-equivalent alternative to tolyltriazole (TTA) for inhibiting copper alloy corrosion in industrial cooling water loops, particularly where secondary treated municipal wastewater is used as makeup water. At dosages as low as 5 ppm, the compound achieves corrosion rates of 0.025 MPY on CDA110 copper, matching TTA under identical conditions of 35°C, pH 8.8, and high chloride/bicarbonate loading [1]. Procurement teams evaluating corrosion inhibitor portfolios should consider hexylsulfamic acid where regulatory drivers or cost structures favor sulfamic acid derivatives over azole-based chemistries.

Substrate for Cyclamate Sulfohydrolase in Enzymology and Biodegradation Studies

N-(n-hexyl)sulfamate is a validated substrate for cyclamate sulfohydrolase (EC 3.10.1.2), enabling its use as a probe molecule to study N-S bond hydrolysis mechanisms, enzyme specificity profiling across C3–C8 aliphatic sulfamates, and the biodegradation pathways of alkyl sulfamate surfactants in environmental microbiology [1]. Researchers designing kinetic assays should preferentially source hexylsulfamic acid over the more common cyclohexylsulfamic acid when a linear alkyl chain geometry is required to interrogate active site steric constraints or to serve as a non-cyclic control in comparative enzymology [2].

Anionic Surfactant Precursor and Formulation Intermediate

The combination of a polar sulfamate head group with a linear six-carbon hydrophobic tail positions hexylsulfamic acid and its sodium salt (sodium N-hexylsulfamate) as a candidate hydrotrope or co-surfactant in cleaning and industrial formulations requiring moderate chain-length surfactants [1]. Unlike the crystalline cyclohexylsulfamic acid, hexylsulfamic acid's liquid physical state and high molecular flexibility (6 rotatable bonds vs. 1) facilitate homogeneous blending into aqueous and organic solvent systems [2]. Users should select hexylsulfamic acid over its cyclic isomer specifically when formulation viscosity, pour point, or cold-flow properties are critical performance parameters.

Reference Standard for N-Alkyl Sulfamic Acid Analytical Chemistry

N-Hexylsulfamate has been employed as a candidate internal standard (identified as peak 'D') in liquid chromatography-mass spectrometry methods for the analysis of artificial sweeteners, including cyclamate [1]. Its chromatographic retention time, ionization characteristics, and structural similarity to target analytes (e.g., N-amylsulfamate, N-(2-methylcyclohexyl)sulfamate) make it suitable for method development and validation in food chemistry and environmental monitoring contexts [1]. Laboratories developing LC-MS/MS methods for cyclamate and related sulfamates should verify hexylsulfamic acid's retention time and matrix effects against their specific sample types before committing to procurement.

Application
Selection Property
Validation Focus
Copper corrosion inhibitor research
Inhibition equivalence to azole-based inhibitors
Corrosion rate endpoint under recirculating water conditions
Cyclamate sulfohydrolase substrate
Linear C6 chain enzyme recognition
Enzymatic turnover confirmation and kinetic profiling
Surfactant precursor / hydrotrope
Liquid physical state and high molecular flexibility
Homogeneous blending and formulation viscosity
LC-MS reference standard
Chromatographic retention and ionization similarity
Matrix effect and method validation in target samples
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